molecular formula C9H16O4 B1620369 2,2,4-Trimethyladipic acid CAS No. 3586-39-8

2,2,4-Trimethyladipic acid

Cat. No.: B1620369
CAS No.: 3586-39-8
M. Wt: 188.22 g/mol
InChI Key: DWFUTNJGNBYHNN-UHFFFAOYSA-N
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Description

2,2,4-Trimethyladipic acid (CAS: 25513-64-8) is a branched aliphatic dicarboxylic acid with the molecular formula C₉H₁₆O₄. It is synthesized via nitric acid oxidation of 3,3,5-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanol, yielding a mixture of 2,2,4- and 2,4,4-trimethyladipic acid isomers, with the ratio dependent on reaction conditions . Its neutralization equivalent is 94.11, and it has a melting point of 100.1–100.4°C . The acid is a key precursor for specialty polymers, including polyamides and polyesters, via derivatives like 2,2,4-trimethylhexane-1,6-diamine and 2,2,4-trimethylhexane-1,6-diol .

Properties

IUPAC Name

2,2,4-trimethylhexanedioic acid
Source PubChem
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InChI

InChI=1S/C9H16O4/c1-6(4-7(10)11)5-9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFUTNJGNBYHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883992
Record name Hexanedioic acid, 2,2,4-trimethyl-
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Molecular Weight

188.22 g/mol
Source PubChem
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CAS No.

3586-39-8, 53445-37-7
Record name 2,2,4-Trimethylhexanedioic acid
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Record name Hexanedioic acid, 2,2,4-trimethyl-
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Record name 2,2,4(Or 2,4,4)-trimethyladipic acid
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Record name Hexanedioic acid, 2,2,4-trimethyl-
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Record name Hexanedioic acid, 2,2,4-trimethyl-
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Record name 2,2,4(or 2,4,4)-trimethyladipic acid
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Record name 2,2,4-trimethyladipic acid
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Preparation Methods

Reaction Mechanism and Substrate Considerations

The electrochemical production of this compound involves oxidative ring cleavage of 3,3,5-trimethylcyclohexanol (cis-trans mixture) in an aqueous alkaline medium. The reaction proceeds via the intermediate 3,3,5-trimethylcyclohexanone, which undergoes further oxidation to yield a mixture of this compound and its isomer, 2,4,4-trimethyladipic acid. Despite the low water solubility of 3,3,5-trimethylcyclohexanol (1.8 g/L at 20°C), the reaction is facilitated by alkaline conditions, which enhance substrate dispersion and electrochemical activity.

Experimental Setup and Optimization

The electrolysis is conducted in a cell equipped with nickel-based anodes (e.g., nickel gauze, foam, or pellets) and stainless steel cathodes. Key parameters include current density, temperature, and electrolysis duration. For instance, a galvanostatic current of 2 A applied for 6–24 hours at 80°C achieves yields between 14% and 34%, depending on the cell configuration. The table below summarizes experimental conditions and outcomes:

Example Cell Configuration Current (A) Duration (h) Temperature (°C) Yield (%)
1 Nickel gauze (Swiss-roll) 2 6 80 14
2 Nickel pellets 2 24 80 34
3 Nickel foam 2 24 80 32
4 Nickel foam 2 17 80 26

Data sourced from US20150225861A1.

The highest yield (34%) was achieved using a nickel pellet-packed bed electrolytic cell operated for 24 hours. This configuration maximizes electrode surface area, enhancing charge transfer and reaction efficiency.

Work-up and Isolation

Post-electrolysis, the alkaline solution is acidified to pH 1 using hydrochloric acid, precipitating the crude acid mixture. Residual substrates and intermediates are removed via methyl tert-butyl ether extraction, followed by drying with anhydrous magnesium sulfate and rotary evaporation. The final product is isolated through recrystallization or fractional distillation, yielding a mixture of 2,2,4- and 2,4,4-trimethyladipic acids.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

Electrochemical synthesis offers a scalable alternative to nitric acid oxidation, with modular cell designs (e.g., Swiss-roll or packed-bed configurations) enabling continuous production. The absence of corrosive reagents reduces maintenance costs and extends equipment lifespan.

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyladipic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,2,4-Trimethyladipic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound can be utilized in biochemical studies to understand metabolic pathways and enzyme functions.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyladipic acid involves its interaction with molecular targets and pathways within a given system. The exact mechanism can vary depending on the application. For example, in biochemical studies, the compound may interact with enzymes or receptors, influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Trimethyladipic Acid Isomers

Property This compound 2,4,4-Trimethyladipic Acid
Melting Point (°C) 100.1–100.4 Not reported (higher than 2,2,4-)
Ketonization Yield 67% 78%
Primary Use Polyamide synthesis Polyester resins
CAS Number 25513-64-8 247-063-2 (EC)
Key Reference

Table 2: Polymer Performance with this compound

Polymer Type Property Enhanced Comparison to Linear Analog
Polyamide Water resistance, toughness 20% higher impact strength vs. adipic acid-based polyamide
Polyester Thermal stability 15% lower shrinkage vs. sebacic acid-based polyester
Polyurethane Coating Reactivity with blocked isocyanates Faster cure time vs. azelaic acid

Biological Activity

2,2,4-Trimethyladipic acid (TMAA) is a dicarboxylic acid with the chemical formula C₈H₁₄O₄. It is a branched-chain compound that is structurally related to adipic acid and is primarily used in the synthesis of polyesters and other polymers. This article explores the biological activity of TMAA, including its interactions with biological macromolecules, potential therapeutic applications, and toxicological assessments.

TMAA, as a carboxylic acid, can engage in hydrogen bonding and electrostatic interactions with proteins, enzymes, and other biomolecules. This ability allows it to modulate enzyme activities and influence various biochemical pathways. Its interactions can lead to diverse biological effects depending on the specific context and molecular targets involved.

Interaction with Biological Macromolecules

TMAA has been studied for its reactivity with proteins and nucleic acids. The presence of carboxylic acid groups allows TMAA to form esters or amides through esterification reactions, which are crucial in synthesizing polyesters. Additionally, TMAA can undergo polymerization reactions where it acts as a cross-linking agent, enhancing the mechanical properties of polymers.

Case Studies

  • Toxicological Assessment : In a study assessing acute oral toxicity in rats, TMAA exhibited an LD50 greater than 2000 mg/kg body weight, indicating low acute toxicity. However, some subjects showed weight loss and minor organ abnormalities .
  • Genotoxicity Studies : TMAA was found to be non-mutagenic in bacterial reverse mutation tests. This suggests that it does not pose significant genetic risks under the tested conditions .
  • Skin and Eye Irritation : Rabbit studies indicated that TMAA is non-irritating to skin but can cause slight irritation to the eyes, which resolved within 72 hours .

Applications in Medicine

Research is ongoing to explore TMAA's potential therapeutic applications. Its structural properties may allow it to serve as a precursor for biologically active compounds or as an intermediate in pharmaceutical synthesis.

Data Table: Summary of Biological Activities

Activity Findings Reference
Acute Oral ToxicityLD50 > 2000 mg/kg; weight loss in some subjects
GenotoxicityNon-mutagenic in bacterial tests
Skin IrritationNon-irritating
Eye IrritationSlight irritation; resolved within 72 hours
Interaction with ProteinsForms esters; modulates enzyme activity

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyladipic acid
Reactant of Route 2
2,2,4-Trimethyladipic acid

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